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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and troubleshooting guidance regarding the clinical
trials of Venglustat for Parkinson's disease associated with GBA1 gene mutations (GBA-PD).

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the failure of the Venglustat clinical trial in GBA-PD?

The Phase 2 MOVES-PD clinical trial investigating Venglustat in GBA-PD patients failed to
meet its primary endpoint.[1][2] The trial did not demonstrate a statistically significant beneficial
effect of Venglustat compared to placebo in slowing the progression of motor and non-motor
symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating
Scale (MDS-UPDRS) Parts Il and Il combined score over 52 weeks.[1]

Q2: Did Venglustat engage its therapeutic target in the clinical trial?

Yes, pharmacodynamic assessments from Part 1 of the MOVES-PD trial demonstrated
successful target engagement. Venglustat, a brain-penetrant glucosylceramide synthase
inhibitor, led to a dose-dependent reduction of its target substrate, glucosylceramide (GL-1), in
both plasma and cerebrospinal fluid (CSF).[3][4][5][6] At the highest dose, a significant
reduction of GL-1 in the CSF was observed, indicating that the drug effectively crossed the
blood-brain barrier and acted on its intended molecular target.[3][4][5][6]

Q3: Were there any safety concerns with Venglustat in the MOVES-PD trial?
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Venglustat demonstrated a satisfactory safety profile in the MOVES-PD trial.[1][3] The
incidence of treatment-emergent adverse events (TEAES) was similar between the Venglustat
and placebo groups.[1][7] The most common TEAES reported were constipation and nausea.[1]
Serious TEAEs were reported in an equal percentage of participants in both the Venglustat
and placebo groups.[1]

Q4: What were the key inclusion criteria for patients in the MOVES-PD trial?

The MOVES-PD trial enrolled adults aged 18-80 years with a diagnosis of Parkinson's disease
(Hoehn and Yahr stage <2) and one or more GBAL1 variants.[1][8] Participants were required to
have had symptoms of PD for at least two years and be on a stable medication regimen.[2]

Troubleshooting Guide

Issue: The therapeutic hypothesis of glucosylceramide reduction did not translate into clinical
benefit. What are the potential explanations?

o Complexity of GBA-PD Pathophysiology: The underlying mechanisms of GBA-PD are
complex and may involve more than just the accumulation of glucosylceramide.[9][10] While
GBA1 mutations lead to reduced glucocerebrosidase (GCase) activity and subsequent
substrate accumulation, they also may lead to a toxic gain-of-function of the misfolded
GCase protein and lysosomal dysfunction, which can impair the clearance of alpha-
synuclein.[9][10] It is possible that simply reducing glucosylceramide is insufficient to address
the multifaceted pathology of the disease. There is a bidirectional pathogenic loop where
GCase deficiency and alpha-synuclein accumulation reinforce each other.[11]

o Disease Stage and Duration of Treatment: The MOVES-PD trial enrolled patients with early-
stage Parkinson's disease.[1] It is conceivable that by the time of diagnosis, even in early
stages, the neurodegenerative process is too advanced to be significantly modified by
targeting a single pathway over a 52-week period.

o Sensitivity of Clinical Endpoints: The primary endpoint was the change in the MDS-UPDRS
Parts Il and Ill score. While this is a standard and validated scale, its sensitivity to detect
subtle changes in disease progression over a one-year timeframe in a genetically selected
population can be debated.[12][13][14] Motor symptoms in Parkinson's disease can have
significant day-to-day variability, which may have masked a potential treatment effect.[13]
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Quantitative Data Summary

Table 1: MOVES-PD Part 2 - Primary Efficacy Endpoint

Venglustat Difference

Parameter p-value
(95% CiI)

Least squares

mean change

from baseline in
2.58 (-1.10to

MDS-UPDRS 7.29 (SE 1.36) 4.71 (SE 1.27) 6.27) 0.17

Parts Il & 111 '

combined score

at 52 weeks

Data sourced from Giladi N, et al. Lancet Neurol. 2023.[1]

Table 2: MOVES-PD Part 2 - Patient Demographics and Baseline Characteristics (Interim

Analysis)

Characteristic

Value (N=196)

Mean Age (years) 58.8

Sex (% male) 59.2%
Mean Time Since Diagnosis (years) 4.8

Family History of PD (%) 41.5%
Median Baseline MDS-UPDRS Part I1+11l Score

(range) 35.0 (7-94)
Baseline MoCA Score =226 (%) 77.6%
Baseline MoCA Score 20-25 (%) 22.4%

Data sourced from Peterschmitt MJ, et al. Mov Disord. 2020.[8]
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Table 3: MOVES-PD Part 1 - Safety and Tolerability (Japanese and Non-Japanese
Participants)

Adverse Events (AEs) Venglustat (n=22) Placebo (n=7)
Participants with =1 AE (%) 91% 86%

Psychiatric, gastrointestinal, Psychiatric, gastrointestinal,
Most Common AEs ] ]

and neurological events and neurological events
Serious AEs 0 0
Deaths 0 0
Discontinuations due to AEs 2 (non-Japanese) 0

Data compiled from Peterschmitt MJ, et al. J Parkinsons Dis. 2022 and Neurology. 2020.[3][5]

Experimental Protocols

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor
symptoms of Parkinson's disease.[12][15]

o Part Il: Motor Experiences of Daily Living: This section is patient-reported and evaluates the
impact of motor symptoms on daily activities. It consists of 13 items, each scored ona 0
(normal) to 4 (severe) scale.[15][16]

o Part lll: Motor Examination: This section is administered by a trained clinician and involves a
direct examination of the patient's motor function. It includes 18 items with 33 scores, also
rated on a O to 4 scale.[15][16]

e Administration: In the MOVES-PD trial, the MDS-UPDRS Parts Il and Il were assessed at
baseline and at various time points throughout the 52-week study period to measure the
change in scores.[1] The assessments were conducted in a standardized manner by trained
raters to ensure consistency across sites.
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Caption: Pathophysiological pathway in GBA-PD and the mechanism of action of Venglustat.
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Caption: Workflow of the MOVES-PD Phase 2 Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Venglustat in GBA-PD Clinical Trials: A Technical
Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608041#why-venglustat-failed-in-gba-pd-clinical-
trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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